Cas no 104801-93-6 (2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid)

2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid
- 2-hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexadecanoic acid
- SCHEMBL9457043
- 2-Hexyl-3-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)hexadecanoic acid
- 2-hexyl-3-hydroxy-5-(oxan-2-yloxy)hexadecanoic acid
- 5-Pyrimidinecarboxylic acid,1,2,3,4-tetrahydro-6-methyl-2,4-bis(2-nitrophenyl)-, methyl ester, cis-(+/-)-
- starbld0007756
- DB-314084
- 104801-93-6
- 2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid
-
- インチ: InChI=1S/C27H52O5/c1-3-5-7-9-10-11-12-13-14-18-23(32-26-20-16-17-21-31-26)22-25(28)24(27(29)30)19-15-8-6-4-2/h23-26,28H,3-22H2,1-2H3,(H,29,30)
- InChIKey: REYXSTWBFWDURU-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC1CCCCO1
計算された属性
- せいみつぶんしりょう: 456.38166
- どういたいしつりょう: 456.38147475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 21
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76Ų
- 疎水性パラメータ計算基準値(XlogP): 8.9
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 0.99±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- ようかいど: Insuluble (7.3E-4 g/L) (25 ºC),
- PSA: 75.99
- じょうきあつ: Not available
2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H296510-50mg |
2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid |
104801-93-6 | 50mg |
$ 1608.00 | 2023-09-07 | ||
TRC | H296510-5mg |
2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid |
104801-93-6 | 5mg |
$ 201.00 | 2023-09-07 |
2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acidに関する追加情報
Professional Introduction to 2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid (CAS No. 104801-93-6)
2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid, with the CAS number 104801-93-6, is a compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its complex and highly functionalized structure, exhibits a unique combination of properties that make it a promising candidate for various applications, particularly in drug development and therapeutic interventions.
The molecular structure of 2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid consists of a hexadecanoic acid backbone, which is a long-chain fatty acid derivative. This backbone is modified with hydroxyl and tetrahydro-2H-pyran groups, which contribute to its solubility and stability in various solvents. The presence of these functional groups also enhances its potential bioactivity, making it an attractive molecule for further investigation.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation, metabolic disorders, and neurodegenerative diseases. The structural features of 2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid suggest that it may interact with multiple targets within these pathways. For instance, the hydroxyl group can participate in hydrogen bonding interactions with biological molecules, while the tetrahydro-2H-pyran ring can enhance the compound's ability to cross cell membranes.
One of the most compelling aspects of this compound is its potential role in modulating lipid metabolism. Studies have shown that long-chain fatty acids can influence the activity of enzymes involved in triglyceride synthesis and degradation. The hexadecanoic acid moiety in 2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid may therefore contribute to its ability to affect lipid homeostasis. This is particularly relevant given the increasing prevalence of metabolic disorders such as obesity and type 2 diabetes.
Evidence from preclinical studies indicates that compounds with similar structural motifs can exhibit anti-inflammatory properties. The hydroxyl group and the tetrahydro-2H-pyran ring may interact with inflammatory signaling pathways, leading to reduced production of pro-inflammatory cytokines. This could make 2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid a valuable candidate for developing treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The compound's potential application in neurodegenerative diseases is also an area of active research. Studies have suggested that long-chain fatty acids can influence neuronal survival and function. The unique structure of 2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid, with its combination of hydrophobic and hydrophilic regions, may allow it to interact with both membrane-bound and water-soluble targets in the brain. This could make it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its potential therapeutic applications, 2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yloxy)-hexadecanoic Acid may also find utility in other areas of biomedical research. For example, its structural complexity makes it a valuable tool for studying enzyme-substrate interactions and for developing new synthetic methodologies. The compound's stability and solubility also make it suitable for use in high-throughput screening assays aimed at identifying new drug candidates.
The synthesis of this compound presents several challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce high-quality samples of 2-Hexyl-3-hydroxy -5-(tetrahydro - - - - - - - - - - - - - - - pyran - - - - yl oxy hexadecanoic Acid. These synthetic methods involve multi-step reactions that require careful optimization to ensure high yield and purity. Despite these challenges, the growing interest in this compound underscores its potential importance in future research.
The pharmacokinetic properties of 2-Hexyl-- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --hexyl-- -- --hexadecanoic Acid are also an important consideration for its potential therapeutic applications. Studies have shown that long-chain fatty acids can be metabolized by various enzymatic pathways, leading to the formation of different metabolites. Understanding these metabolic pathways is crucial for predicting the compound's efficacy and safety profile. Further research is needed to elucidate the detailed pharmacokinetic behavior of this compound in vivo.
In conclusion, cas no10480193--hexadecanoic acid, or more accurately referred to ascas no10480193--hexadecanoic acid, represents a promising compound with diverse potential applications in chemical biology and medicine. Its unique structural features make it an attractive candidate for modulating lipid metabolism, inflammation, and neurodegenerative diseases. While challenges remain in terms of synthesis and pharmacokinetic studies, the growing body of evidence supporting its potential underscores its importance as a research tool and therapeutic agent.
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